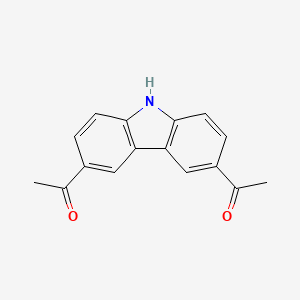

1,1'-(9h-carbazole-3,6-diyl)diethanone

Descripción general

Descripción

1,1'-(9h-carbazole-3,6-diyl)diethanone is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Mecanismo De Acción

Target of Action

The primary target of 1,1’-(9h-carbazole-3,6-diyl)diethanone is Histone Deacetylase (HDAC), a key regulator in controlling the acetylation status of histone . HDACs are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

1,1’-(9h-carbazole-3,6-diyl)diethanone interacts with HDACs, inhibiting their activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has shown a strong inhibitory effect on HDAC1 .

Biochemical Pathways

The inhibition of HDACs by 1,1’-(9h-carbazole-3,6-diyl)diethanone affects the acetylation status of histones . This can impact various tumorigenesis processes such as cell viability, migration, invasion, proliferation, and apoptosis .

Pharmacokinetics

The compound’s interaction with hdacs suggests it has the ability to reach and interact with its target within cells .

Result of Action

The result of 1,1’-(9h-carbazole-3,6-diyl)diethanone’s action is the regulation of the level of Ac-HH3 and the activation of cleaved caspase 3 . This leads to anti-tumor activities, as demonstrated by the compound’s good antiproliferative activity on tested tumor cells .

Análisis Bioquímico

Biochemical Properties

1,1’-(9h-carbazole-3,6-diyl)diethanone has been studied as a potential Histone Deacetylase (HDAC) inhibitor . HDACs are key regulators in controlling the acetylation status of histones and are associated with the progression of tumorigenesis . The inhibition of HDAC is an effective strategy for designing compounds against malignant tumors .

Cellular Effects

In cellular contexts, 1,1’-(9h-carbazole-3,6-diyl)diethanone has shown to exert anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 1,1’-(9h-carbazole-3,6-diyl)diethanone involves its role as a HDAC inhibitor . It has been shown to have a strong inhibitory effect on HDAC1 . This inhibition can lead to changes in gene expression, as HDACs play a crucial role in controlling the acetylation status of histones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-(9h-carbazole-3,6-diyl)diethanone typically involves the following steps:

Starting Material: The synthesis begins with carbazole, a commercially available compound.

Acetylation: Carbazole undergoes acetylation at the 6-position using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the acetyl group to the carbazole core.

Ethanone Addition: The resulting 6-acetylcarbazole is then subjected to a Friedel-Crafts acylation reaction with ethanone (acetone) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This step attaches the ethanone group to the 3-position of the carbazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1,1'-(9h-carbazole-3,6-diyl)diethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Aplicaciones Científicas De Investigación

1,1'-(9h-carbazole-3,6-diyl)diethanone has several scientific research applications:

Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Pharmaceuticals: Carbazole derivatives, including this compound, exhibit potential as therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals, with tailored properties for specific applications.

Chemical Sensors: Its ability to undergo various chemical reactions makes it a valuable component in the development of chemical sensors for detecting specific analytes.

Comparación Con Compuestos Similares

Similar Compounds

1-(9H-carbazol-3-yl)-ethanone: Lacks the acetyl group at the 6-position, which may affect its reactivity and applications.

6-Acetyl-9H-carbazole:

9H-carbazole: The parent compound without any substituents, serving as a starting material for various derivatives.

Uniqueness

1,1'-(9h-carbazole-3,6-diyl)diethanone stands out due to the presence of both acetyl and ethanone groups, which can significantly impact its chemical reactivity, electronic properties, and potential applications. This dual substitution pattern allows for a broader range of chemical modifications and functionalizations, making it a versatile compound in scientific research and industrial applications.

Actividad Biológica

1,1'-(9H-Carbazole-3,6-diyl)diethanone is a compound of interest due to its unique structural features derived from the carbazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2. The compound features a central carbazole unit with diethanone substituents at the 3 and 6 positions. The presence of the carbazole ring contributes to its stability and potential biological activity.

Research indicates that carbazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. The mechanisms through which this compound exerts its effects may include:

- Antitumor Activity : Studies suggest that carbazole derivatives can selectively inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. For example, they have shown effectiveness against various cancer cell lines like breast and lung cancer cells .

- Antimicrobial Properties : Some studies indicate that carbazole compounds possess antimicrobial activity against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Antiviral Effects : Preliminary investigations have shown that certain carbazole derivatives exhibit antiviral activity against herpes simplex virus (HSV), suggesting potential applications in treating viral infections.

Case Studies

- Anticancer Activity : A study conducted on the effects of carbazole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited inhibitory effects on various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .

- Photophysical Properties : Investigations into the photophysical properties of this compound showed promising results for applications in organic electronics and photonics due to its ability to transport charge carriers efficiently.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1-(6-acetyl-9H-carbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955600 | |

| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-70-1 | |

| Record name | NSC39030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.